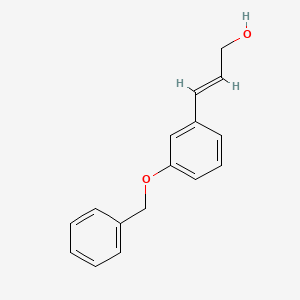

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol

Description

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol is a secondary alcohol characterized by a propen-1-ol chain attached to a meta-benzyloxy-substituted phenyl ring. The benzyloxy group (–OCH₂C₆H₅) confers lipophilicity and steric bulk, while the conjugated double bond in the propenol moiety enhances electronic delocalization. This compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between substituted acetophenones and aldehydes, followed by reduction of the carbonyl group to an alcohol . Its structural features make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or ligands in coordination chemistry.

Propriétés

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-10,12,17H,11,13H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGGFBBEVHNLKT-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol involves the reduction of ethyl-3’-benzyloxy-E cinnamate. The process typically includes the following steps:

- Dissolving ethyl-3’-benzyloxy-E cinnamate in dry toluene.

- Cooling the solution in an ice bath under an argon atmosphere.

- Adding a 1 M solution of diisobutylalane in toluene dropwise to the cooled solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Applications De Recherche Scientifique

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

The mechanism of action for 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The prop-2-en-1-ol moiety can undergo oxidation or reduction, affecting the compound’s overall activity and function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical differences between 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol and related compounds:

Functional Group Impact on Reactivity and Properties

- Alcohol vs. Ketone : The presence of a terminal alcohol in 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol enhances hydrogen-bonding capacity compared to ketone-containing analogues like (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one . This increases aqueous solubility but reduces electrophilicity.

- The methoxymethyl group in 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is less bulky than benzyloxy, improving conformational flexibility .

- Conjugation : Saturated analogues like 2-(3-(Benzyloxy)phenyl)propan-2-ol lack the alkene’s conjugation, reducing UV-vis activity and resonance stabilization .

Activité Biologique

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, anti-inflammatory effects, and other pharmacological activities based on recent studies.

Chemical Structure

The compound features a benzyloxy group attached to a phenyl ring, contributing to its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzyloxy derivatives, including 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol. A study focusing on O-benzyl derivatives demonstrated significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzyloxy Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol | 0.78 | Bacillus subtilis |

| Di-O-benzyl aminotriols | 10 | Staphylococcus aureus |

| O-benzyl imidazole derivatives | <20 | Escherichia coli |

The minimal inhibitory concentration (MIC) of 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol was found to be comparable to standard antibiotics like ampicillin, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were also investigated. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | - | 6.12 |

The results indicate that the compound exhibits moderate COX inhibition, suggesting its potential use in managing inflammation-related disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzyloxy derivatives helps in optimizing their biological activity. Studies have shown that modifications in the benzyloxy group significantly affect the antimicrobial and anti-inflammatory properties.

Key Findings:

- Substituent Effects: Electron-donating groups enhance activity against bacterial strains.

- Stereochemistry: The spatial arrangement of substituents influences interaction with biological targets.

Case Studies

- Antimicrobial Efficacy: A comparative study involving various O-benzyl derivatives showed that those with additional hydroxyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria .

- Inflammatory Response Modulation: In a model of induced inflammation, compounds similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol demonstrated significant reductions in inflammatory markers such as prostaglandin E2 (PGE2), supporting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.